molecular formula C24H16 B371723 9-(4-Phenyl-1-buten-3-ynyl)phenanthrene

9-(4-Phenyl-1-buten-3-ynyl)phenanthrene

Cat. No.: B371723
M. Wt: 304.4g/mol
InChI Key: OTNOXNMRUUSHDL-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Phenyl-1-buten-3-ynyl)phenanthrene (CAS 67590-89-0) is a phenanthrene derivative with a 4-phenyl-1-buten-3-ynyl substituent at the 9-position of the phenanthrene core. Its molecular formula is C₂₄H₁₆, with a molecular weight of 304.38 g/mol . Phenanthrene derivatives are widely studied for their aromatic stability, reactivity, and applications in pharmaceuticals, materials science, and environmental chemistry. The butenynyl group in this compound introduces a conjugated alkyne-alkene system, which may enhance electronic delocalization and influence photophysical or biological properties.

Properties

Molecular Formula

C24H16

Molecular Weight

304.4g/mol

IUPAC Name

9-[(E)-4-phenylbut-1-en-3-ynyl]phenanthrene

InChI

InChI=1S/C24H16/c1-2-10-19(11-3-1)12-4-5-13-20-18-21-14-6-7-15-22(21)24-17-9-8-16-23(20)24/h1-3,5-11,13-18H/b13-5+

InChI Key

OTNOXNMRUUSHDL-WLRTZDKTSA-N

SMILES

C1=CC=C(C=C1)C#CC=CC2=CC3=CC=CC=C3C4=CC=CC=C42

Isomeric SMILES

C1=CC=C(C=C1)C#C/C=C/C2=CC3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)C#CC=CC2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Photophysical Properties

  • However, its molar extinction coefficient is likely lower than FEN-CN (ε = 18,200 M⁻¹cm⁻¹), which has a cyano group for electron withdrawal .
  • Solubility : Bulky substituents (e.g., dioxane-propionyl in ) increase polarity and solubility in organic solvents, whereas alkyl chains (e.g., 1-phenylhexyl in ) enhance hydrophobicity.

Environmental Degradation

  • Microbial Resistance : Bulky substituents (e.g., phenylbutenynyl) may hinder microbial degradation compared to unsubstituted phenanthrene. Studies show that methylphenanthrenes with higher carbon numbers are more degradation-resistant .

Market and Industrial Relevance

Key Research Findings

Photopolymerization : 9-[(E)-2-phenylethenyl]phenanthrene derivatives act as photosensitizers, with absorption tuned by substituents (e.g., FEN-CN absorbs up to 420 nm) . The target compound’s butenynyl group may offer similar tunability.

Structure-Activity Relationships: Di-substitution generally reduces biological activity unless substituents occupy positions 9 and 10 . The target compound’s mono-substitution at C9 may optimize activity.

Thermal Stability : Phenanthrene derivatives with alkyl or aryl groups exhibit higher thermal stability, making them suitable for high-temperature applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.